
2-Methyl-3-nitro-10H-phenoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-nitro-10H-phenoxazine is a chemical compound belonging to the phenoxazine family. Phenoxazines are tricyclic heterocycles made up of two benzene rings joined together by an oxazine structure. This compound is known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenoxazine derivatives, including 2-Methyl-3-nitro-10H-phenoxazine, involves several methods. One common approach is the condensation of 1,2-diaminobenzenes with 2C-units, followed by oxidative cyclization . Another method involves the reductive cyclization of diphenylamines . These reactions typically require catalysts such as palladium and solvents like dimethyl sulfoxide or dimethylformamide .
Industrial Production Methods
Industrial production of phenoxazine derivatives often employs the Wohl–Aue method or the Beirut method . These methods are scalable and can produce large quantities of the compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-nitro-10H-phenoxazine undergoes various chemical reactions, including:
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Alkyl halides and bases like potassium carbonate in solvents such as dimethyl sulfoxide.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted phenoxazine derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-nitro-10H-phenoxazine has numerous applications in scientific research:
Chemistry: Used as a photoredox catalyst in organic synthesis.
Biology: Acts as an antioxidant and has potential antidiabetic and antimalarial properties.
Medicine: Incorporated in chemotherapy drugs due to its anticancer properties.
Industry: Utilized in the production of organic light-emitting diodes and dye-sensitized solar cells.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-nitro-10H-phenoxazine involves its interaction with molecular targets and pathways. In biological systems, it acts as an antioxidant by scavenging free radicals and reducing oxidative stress . Its anticancer properties are attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenazine: Known for its antimicrobial and antitumor properties.
Phenothiazine: Used in antipsychotic medications and as an insecticide.
Actinomycin D: An antibiotic and anticancer agent containing a phenoxazine moiety.
Uniqueness
2-Methyl-3-nitro-10H-phenoxazine is unique due to its combination of a nitro group and a methyl group on the phenoxazine scaffold. This structural modification enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
92961-20-1 |
|---|---|
Molekularformel |
C13H10N2O3 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
2-methyl-3-nitro-10H-phenoxazine |
InChI |
InChI=1S/C13H10N2O3/c1-8-6-10-13(7-11(8)15(16)17)18-12-5-3-2-4-9(12)14-10/h2-7,14H,1H3 |
InChI-Schlüssel |
JPVKJMITOFHEDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])OC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)


![3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid](/img/structure/B14355208.png)
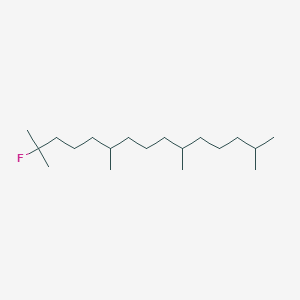
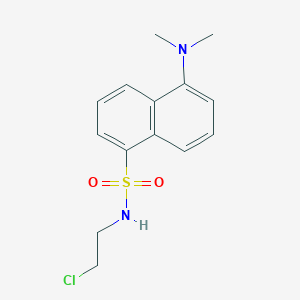

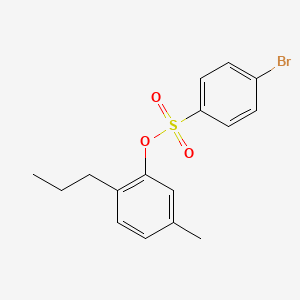
![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)
![2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B14355246.png)
![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)
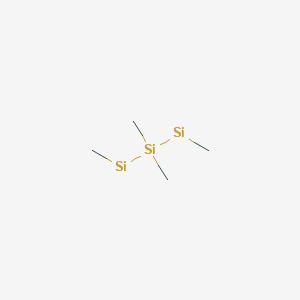
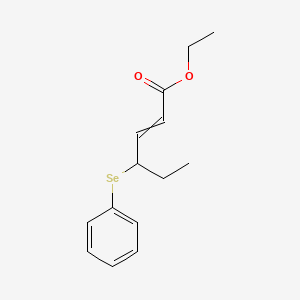
![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)
